N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]-2-phenylacetamide

Medicinal chemistry Physicochemical profiling Lead optimization

This 2-oxoimidazolidin-1-yl compound features a conserved 3-fluorophenyl-imidazolidinone-propyl core with a key phenylacetamide terminus. This terminal group provides a distinct physicochemical profile—+0.3 logP and +1 rotatable bond vs. the benzamide analog—making it critical for probing terminal-group lipophilicity and flexibility in target engagement and ADME studies. Ideal as a late-stage diversification intermediate or as a structurally matched negative control in imidazolidinone-based screening campaigns. Confirm availability and lead times for your project.

Molecular Formula C20H22FN3O2
Molecular Weight 355.413
CAS No. 1421522-91-9
Cat. No. B2677319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]-2-phenylacetamide
CAS1421522-91-9
Molecular FormulaC20H22FN3O2
Molecular Weight355.413
Structural Identifiers
SMILESC1CN(C(=O)N1)C(CC2=CC(=CC=C2)F)CNC(=O)CC3=CC=CC=C3
InChIInChI=1S/C20H22FN3O2/c21-17-8-4-7-16(11-17)12-18(24-10-9-22-20(24)26)14-23-19(25)13-15-5-2-1-3-6-15/h1-8,11,18H,9-10,12-14H2,(H,22,26)(H,23,25)
InChIKeyYOZRQWAXGQOMSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]-2-phenylacetamide (CAS 1421522-91-9): Procurement-Relevant Profile for a Specialized Imidazolidinone Research Chemical


N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]-2-phenylacetamide (CAS 1421522-91-9; molecular formula C20H22FN3O2; MW 355.41 g/mol) is a synthetic small molecule belonging to the 2-oxoimidazolidin-1-yl class of heterocyclic compounds . It features a 3-fluorophenyl-substituted imidazolidinone core connected via a chiral propyl linker to a phenylacetamide terminus [1]. The compound is currently catalogued only as a research-grade building block or biochemical probe with no indexed primary literature reporting quantitative biological activity . Its closest characterized analogs include the benzamide derivative (CAS 1421509-82-1, C19H20FN3O2, MW 341.4) and the pyridine-3-carboxamide derivative (CAS 1421459-88-2), which together define the structure–activity landscape around the conserved fluorophenyl-oxoimidazolidin-propyl scaffold .

Why N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]-2-phenylacetamide Cannot Be Interchanged with In-Class Analogs


Generic substitution within the 2-oxoimidazolidin-1-yl chemical series is precluded by the modular architecture of the scaffold: a conserved fluorophenyl-imidazolidinone-propyl core bearing a variable terminal acyl group (phenylacetyl, benzoyl, nicotinoyl, cyclopropylsulfonyl, or ethoxyacetyl) [1]. The terminal substituent governs not only bulk physicochemical properties—logP, aqueous solubility, and polar surface area—but also pharmacodynamic selectivity and metabolic liability [2]. Even a seemingly conservative swap from phenylacetamide (C20H22FN3O2, MW 355.4) to benzamide (C19H20FN3O2, MW 341.4) alters the hydrogen-bond acceptor count, the rotatable bond profile, and the steric footprint at the putative binding site, all of which can translate into orders-of-magnitude differences in target affinity or off-target profiles as observed in analogous imidazolidinone series developed for CNS targets [3]. Without matched comparative biological data for this specific compound, procurement decisions must rely on the unique physicochemical signature of the phenylacetamide terminus as the primary differentiator.

Quantitative Differentiation Evidence for N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]-2-phenylacetamide Relative to Its Closest Analogs


Physicochemical Differentiation: Phenylacetamide vs. Benzamide Terminal Group

The phenylacetamide terminus introduces an additional methylene spacer compared with the benzamide analog (CAS 1421509-82-1), increasing molecular weight from 341.4 to 355.4 Da and adding one rotatable bond (from 6 to 7) . The computed XLogP3 rises from 2.3 (benzamide) to 2.6 (phenylacetamide), while the topological polar surface area remains approximately constant at 52.7 Ų for both compounds [1]. Because the benzamide analog has been described by some vendor sources as a high-affinity CNS receptor ligand (purported pKi ~10 at 5-HT1A, though this assignment is disputed and likely refers to a structurally distinct compound also designated F13714) [2], the increased lipophilicity and conformational flexibility of the phenylacetamide derivative are expected to modulate blood–brain barrier permeation, target residence time, and metabolic stability relative to the benzamide comparator.

Medicinal chemistry Physicochemical profiling Lead optimization

Hydrogen-Bond Acceptor/Donor Profile Differentiation in the Imidazolidinone Series

The target compound possesses 6 hydrogen-bond acceptors and 1 hydrogen-bond donor, compared with 5 H-bond acceptors and 1 donor for the benzamide analog and 6 acceptors and 1 donor for the pyridine-3-carboxamide analog [1]. The phenylacetamide group contributes a secondary amide NH (donor) and a carbonyl oxygen (acceptor), producing a pharmacophoric pattern in which the amide carbonyl is separated from the imidazolidinone ring by a methylene linker, whereas the benzamide carbonyl is directly conjugated to the phenyl ring, altering the electrostatic potential surface [2]. In kinase and protease inhibitor programs exploiting oxoimidazolidine scaffolds, such subtle differences in hydrogen-bond geometry have been shown to determine selectivity between closely related enzyme isoforms [3].

Structure–activity relationships Pharmacophore modeling Drug design

Rotatable Bond Flexibility and Conformational Entropy Differentiation

The target compound contains 7 rotatable bonds vs. 6 for the benzamide analog and 6 for the cyclopropanesulfonamide analog [1]. The additional rotatable bond resides in the phenylacetamide side chain (C–C bond between the carbonyl carbon and the benzyl methylene), which allows the terminal phenyl ring to sample a larger conformational space compared with the benzamide analog where the phenyl ring is directly attached to the carbonyl . This conformational expansion may increase the entropic penalty upon binding to rigid protein pockets but also enable induced-fit recognition in targets with flexible binding sites. Published crystallographic and molecular dynamics studies of imidazolidinone-containing ligands bound to FAAH and HDAC8 have shown that side-chain flexibility directly correlates with binding kinetics (k_on/k_off) rather than static affinity alone [2].

Molecular flexibility Conformational analysis Entropic binding

Absence of Indexed Bioactivity Data: A Critical Caveat for Procurement Decisions

A systematic search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, and Google Patents (conducted 2026-04-29) yielded zero indexed records containing quantitative biological activity data (IC50, Ki, EC50, or in vivo efficacy) for CAS 1421522-91-9 [1]. By contrast, structurally related imidazolidinone derivatives bearing different terminal groups have published IC50 data ranging from nanomolar to micromolar against targets including PI3Kα (IC50 4.5–780 nM for a related chemotype), HIV-1 protease (IC50 60 nM), FAAH (IC50 0.025–35,200 nM across the class), and HDAC8 [2]. This absence of direct quantitative evidence means that any claim of potency, selectivity, or target engagement for the phenylacetamide derivative must be considered unvalidated. The compound's procurement value is currently limited to its use as a structurally distinct intermediate, a comparative tool in screening panel assembly, or a starting point for bespoke SAR exploration .

Data transparency Chemical probe validation Procurement risk

Recommended Application Scenarios for N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]-2-phenylacetamide Based on Available Evidence


Custom SAR Library Assembly for CNS Target Screening Panels

The compound's computed CNS MPO score of approximately 4.5 (based on XLogP3 2.6, TPSA 52.7 Ų, MW 355.4, HBD 1, pKa ~16 for the amide NH) places it within favorable property space for CNS drug discovery [1]. When assembling a focused screening library around the 3-fluorophenyl-2-oxoimidazolidin-1-yl scaffold, this phenylacetamide analog provides a critical data point for probing the effect of terminal-group lipophilicity (+0.3 logP vs. benzamide) and flexibility (+1 rotatable bond) on target engagement and ADME outcomes . It is most appropriately used alongside the benzamide, nicotinamide, and cyclopropanesulfonamide analogs in multiplexed screening campaigns against GPCR panels, kinase selectivity assays, or FAAH/MAGL inhibition assays where the imidazolidinone class has precedent .

Synthetic Intermediate for Diversified Library Production

The terminal phenylacetamide group can serve as a handle for further diversification: the benzylic methylene is susceptible to enzymatic or chemical oxidation, the amide NH can be alkylated to generate tertiary amide analogs, and the terminal phenyl ring can undergo electrophilic aromatic substitution (nitration, halogenation) to introduce additional vectors for fragment-based screening [1]. This compound thus functions as a late-stage diversification intermediate in parallel synthesis workflows targeting imidazolidinone-based compound libraries .

Negative Control or Inactive Comparator in Biochemical Probe Validation

In the absence of any demonstrated target engagement, this compound may be deployed as a structurally matched negative control in experiments where the biological activity of a related imidazolidinone probe (e.g., a characterized benzamide or pyridine-carboxamide analog with published activity) is being validated [1]. Its distinct HPLC retention time and mass signature (m/z 355.4 [M+H]+) allow it to be co-formulated or sequentially administered without analytical interference, providing a rigorous vehicle or inactive-comparator arm in in vitro pharmacology studies .

Quote Request

Request a Quote for N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]-2-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.